

# Synthesis of Hexafluoroisopropanol from Hexafluoropropene: Application Notes and Protocols

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## Compound of Interest

Compound Name: Hexafluoropropene

Cat. No.: B6593677

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This document provides detailed application notes and protocols for the synthesis of hexafluoroisopropanol (HFIP) from **hexafluoropropene** (HFP). The synthesis is a two-step process involving the initial oxidation of HFP to hexafluoroacetone (HFA), which is subsequently hydrogenated to yield the final product, HFIP. This versatile fluorinated alcohol is a critical solvent and intermediate in various organic syntheses and pharmaceutical applications.

## Step 1: Oxidation of Hexafluoropropene (HFP) to Hexafluoroacetone (HFA)

The initial step involves the catalytic oxidation of **hexafluoropropene**. Various catalysts and conditions have been reported for this conversion, with common methods employing platinum group metals on a carbon support or activated carbon promoted with alkali metal fluorides.

## Data Presentation: Catalytic Oxidation of HFP to HFA

Catalyst System	Temperature (°C)	HFP:O <sub>2</sub> Molar Ratio	HFP Conversion (%)	HFA Selectivity (%)	HFA Yield (%)	Reference
5% Ru/C	120	-	63.2	87.4	-	[1]
0.5% Pd/C	150	-	54.7	87.4	-	[1]
Pd/C	130 - 170	-	High	High	-	[2]
KF on Activated Carbon (50 wt%)	100	1:3	88.2	-	62.8	[3]
CsF on Activated Carbon (25 wt%)	220	1:2	86.8	-	55.7	[3]
KF on Activated Carbon (30 wt%)	180	1:1	92.2	-	56.3	[3]
RbF on Activated Carbon (10 wt%)	250	1:7	80.7	-	55.1	[3]
NaF on Activated Carbon (5 wt%)	300	1:10	82.4	-	54.7	[3]
SnO <sub>2</sub>	250	-	70.6	53.9	-	[4]
Fe <sub>2</sub> O <sub>3</sub>	250	-	49.3	52.4	-	[4]
In <sub>2</sub> O <sub>3</sub>	250	-	54.1	52.2	-	[4]

## Experimental Protocol: HFP Oxidation using Activated Carbon Supported Alkali Metal Fluoride[3]

This protocol describes the vapor-phase oxidation of HFP to HFA using an activated carbon catalyst promoted with an alkali metal fluoride.

Materials:

- **Hexafluoropropene (HFP)** gas
- Oxygen (O<sub>2</sub>) gas
- Activated carbon
- Alkali metal fluoride (e.g., KF, CsF, NaF, RbF)
- Dry nitrogen (N<sub>2</sub>) gas
- Tubular reactor (0.3 dm<sup>3</sup> capacity) with electrical heating and thermocouple
- Condensation trap cooled to -90°C
- Gas chromatography (GC) equipment for analysis

Procedure:

- **Catalyst Preparation:** Prepare the catalyst by impregnating activated carbon with the desired weight percentage (5-60 wt%) of the alkali metal fluoride.
- **Catalyst Activation:** Load the catalyst (0.25 dm<sup>3</sup>) into the tubular reactor. Activate the catalyst by heating it in a flow of dry nitrogen at 180-200°C for 4 hours.
- **Reaction Setup:** After activation, cool the reactor to the desired reaction temperature (refer to the data table).
- **Reaction:** Introduce a gaseous mixture of HFP and O<sub>2</sub> at the specified molar ratio into the reactor at a controlled flow rate.

- **Product Collection:** Pass the gas mixture exiting the reactor through a condensation trap cooled to -90°C to collect the products.
- **Analysis and Purification:** Analyze the condensed product mixture using gas chromatography (GC). Separate the individual components, including the desired HFA, by low-temperature rectification.

## Step 2: Hydrogenation of Hexafluoroacetone (HFA) to Hexafluoroisopropanol (HFIP)

The second step is the reduction of the intermediate, hexafluoroacetone, to the final product, hexafluoroisopropanol, via catalytic hydrogenation. This can be performed in either a batch or continuous flow process.

### Data Presentation: Catalytic Hydrogenation of HFA to HFIP

Catalyst System	Process Type	Temperature	Pressure (atm)	HFA Conversion (%)	HFIP Selectivity/Yield (%)	Reference
Platinum Oxide	Batch	55 - 80°C	27.2 - 40.8	~95	93.1 (overall yield)	<a href="#">[5]</a>
10% Pd/C	Continuous Flow	90 - 120°C (363 - 393 K)	10	>99	>99	<a href="#">[6]</a> <a href="#">[7]</a>
Ru/C	Continuous Flow	-	-	<40	-	<a href="#">[7]</a>
Pt/C	Continuous Flow	-	-	<40	-	<a href="#">[7]</a>

### Experimental Protocol 1: Batch Hydrogenation of HFA[\[5\]](#)

This protocol details a batch process for the hydrogenation of HFA using a noble metal catalyst.

#### Materials:

- Hexafluoroacetone (HFA)
- Hexafluoroisopropanol (HFIP) as a reaction diluent
- Platinum oxide (PtO<sub>2</sub>) catalyst
- Hydrogen (H<sub>2</sub>) gas
- Suitable pressure vessel

#### Procedure:

- **Reaction Setup:** In a suitable pressure vessel, prepare a slurry of the platinum oxide catalyst (e.g., 0.1% to 1.0% based on the weight of HFA) in hexafluoroisopropanol (e.g., 5% to 50% based on the weight of HFA).
- **Charging the Reactor:** Seal the vessel and add the hexafluoroacetone.
- **Hydrogenation:** Pressurize the vessel with hydrogen to 10 to 50 atmospheres. Heat the vessel to a temperature between 30°C and 120°C (preferred range 50-80°C).
- **Reaction Monitoring:** The reduction is typically complete in 2 to 4 hours.
- **Product Recovery:** Once the reaction is complete, cool the reaction charge and allow the catalyst to settle. Discharge the product, hexafluoroisopropanol, from the vessel.
- **Purification:** Any suspended catalyst can be removed by filtration, and any unconverted hexafluoroacetone can be separated by distillation.

## Experimental Protocol 2: Continuous Flow Hydrogenation of HFA Trihydrate[6][7]

This protocol describes a continuous flow method for the hydrogenation of HFA using a packed-bed reactor.

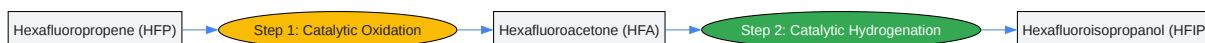
#### Materials:

- Hexafluoroacetone trihydrate (HFA·3H<sub>2</sub>O)
- 10% Palladium on carbon (Pd/C) catalyst
- Hydrogen (H<sub>2</sub>) gas
- Micropacked-bed reactor system with continuous flow capabilities

#### Procedure:

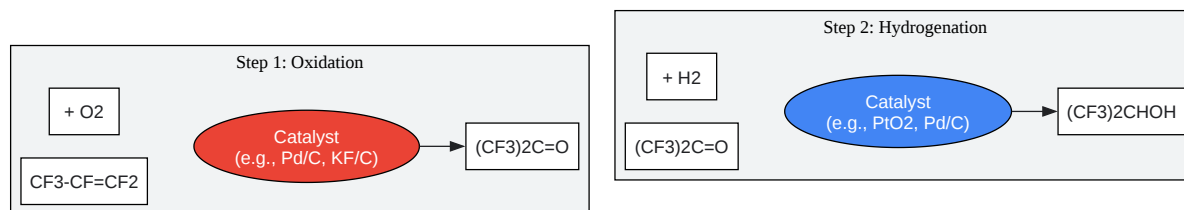
- Catalyst Packing: Pack the micropacked-bed reactor with the 10% Pd/C catalyst.
- System Setup: Set up the continuous flow system, ensuring proper connections for the liquid feed (HFA·3H<sub>2</sub>O) and hydrogen gas.
- Reaction Conditions: Set the reactor temperature to between 90°C and 120°C (363 K and 393 K) and the hydrogen pressure to 10 bar.
- Continuous Reaction: Introduce the liquid feed stream of HFA·3H<sub>2</sub>O and the hydrogen gas into the reactor at a controlled flow rate.
- Product Collection: The product stream exiting the reactor is collected.
- Analysis: The conversion of HFA and the selectivity to HFIP can be monitored using appropriate analytical techniques, such as gas chromatography. This process can achieve over 99% conversion and selectivity.

## Visualizations



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Caption: Overall workflow for the synthesis of HFIP from HFP.



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Caption: Chemical reaction pathway for HFIP synthesis.

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